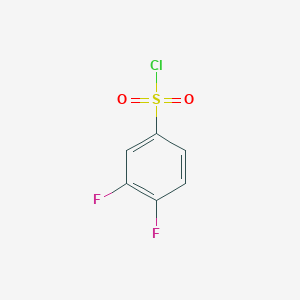

3,4-Difluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGLUBQENACWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371699 | |

| Record name | 3,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145758-05-0 | |

| Record name | 3,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzenesulfonyl Chloride for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of 3,4-difluorobenzenesulfonyl chloride, a key building block for researchers, scientists, and drug development professionals. With full editorial control, this document moves beyond a standard data sheet to offer practical insights into its application, grounded in established scientific principles and real-world synthetic examples.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic sulfonyl chloride. The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives, a feature of great interest in modern medicinal chemistry. Fluorine's high electronegativity can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[1][2]

Key Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | [3][4] |

| Molecular Weight | 212.60 g/mol | [5][6] |

| CAS Number | 145758-05-0 | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.586 g/mL at 25 °C | [5][6] |

| Boiling Point | 212 °C | [5][6] |

| Refractive Index | n20/D 1.515 | [5][6] |

| Purity | Typically >97% | [5] |

Safety, Handling, and Storage: A Self-Validating Protocol

As a reactive sulfonyl chloride, this compound is classified as a corrosive material.[5][7] Strict adherence to safety protocols is paramount to ensure operator safety and experimental integrity.

Hazard Identification:

-

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[5][6]

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For situations with inadequate ventilation, a respirator with a suitable filter (e.g., type ABEK) is necessary.[5]

Handling and Storage:

-

Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[8] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[8]

-

Incompatibilities: Avoid contact with strong bases and oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Reactivity and Application in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its ability to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[9] The difluorinated phenyl ring of this particular building block offers a strategic advantage for modulating the electronic and pharmacokinetic properties of the target molecule.

The core reaction is the nucleophilic substitution of the chloride by a primary or secondary amine, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

Caption: Experimental workflow for a Dabrafenib precursor.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aniline derivative (e.g., 2-fluoro-1,3-phenylenediamine) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

This protocol provides a robust and reproducible method for the synthesis of difluorinated benzenesulfonamides, which are valuable intermediates in the synthesis of kinase inhibitors and other complex drug molecules. The causality behind adding the sulfonyl chloride dropwise at a low temperature is to control the exothermic reaction and prevent the formation of undesired side products. The aqueous workup is essential to remove the pyridine hydrochloride salt and any remaining unreacted starting materials.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its difluorinated aromatic ring provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, enhancing their therapeutic potential. Understanding its physical properties, handling requirements, and reactivity is crucial for its safe and effective use in the laboratory. The provided experimental protocol, based on the synthesis of a precursor to the BRAF inhibitor Dabrafenib, serves as a practical, field-proven example of its application in the synthesis of targeted therapeutics.

References

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(4), 534–537. [Link]

- Chourasiya, A., & Singh, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

- Chemdad. This compound. [Link]

- Google Patents.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Dabrafenib Mesylate: The Role of 2,6-Difluorobenzenesulfonyl Chloride. [Link]

- ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. [Link]

- Pharmaffiliates. N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. [Link]

- Vis, M., et al. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. ACS Omega, 7(40), 35503–35532. [Link]

- Zhang, C., et al. (2016). RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling.

- Liu, W., et al. (2015). Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines. Molecular and Clinical Oncology, 3(1), 147–151. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 3. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 5. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-{3-[(6-nitroquinolin-4-yl)amino]phenyl}urea | C30H29N7O3 | CID 44462688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1195765-47-9: N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-met… [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,4-Difluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluorobenzenesulfonyl chloride (DFBSC), a critical fluorinated building block for professionals in chemical research and drug development. The central focus of this document is its molecular weight and the integral role this parameter plays in its synthesis, characterization, and application. We will delve into its physicochemical properties, provide a detailed, field-tested synthetic protocol with mechanistic insights, and explore its utility in medicinal chemistry. This guide is designed to equip researchers and scientists with the necessary technical knowledge and practical methodologies to effectively utilize this versatile reagent.

The Strategic Importance of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance pharmacological profiles. The strategic introduction of fluorine can significantly alter a compound's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins. Fluorinated sulfonyl chlorides, such as this compound, are particularly valuable intermediates. They serve as versatile handles to introduce the difluorophenylsulfonyl moiety, a pharmacophore present in numerous developmental and approved therapeutic agents.[1] Understanding the fundamental properties of these reagents, starting with the molecular weight, is the first step toward their successful application in the synthesis of novel chemical entities.

Core Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a reagent's properties are paramount for reproducible and successful experimentation. The molecular weight, in particular, is a cornerstone for stoichiometric calculations and analytical confirmation.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 212.60 g/mol | [2][3][4] |

| Exact Mass | 211.9510345 u | [5] |

| Molecular Formula | C₆H₃ClF₂O₂S | [6][7] |

| CAS Number | 145758-05-0 | [3] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 1.586 g/mL at 25 °C | [3][8] |

| Boiling Point | 212 °C | [3][8] |

| Refractive Index (n20/D) | 1.515 | [3][4] |

| Purity (Typical) | >97% (GC) | [3] |

The molecular weight of 212.60 g/mol is a calculated value based on the atomic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Fluorine, Oxygen, and Sulfur). This value is essential for accurately measuring molar equivalents in reaction planning. The monoisotopic or exact mass of 211.95 u is the value typically observed in high-resolution mass spectrometry, providing unambiguous confirmation of the compound's identity.

Synthesis and Mechanistic Considerations

While several synthetic routes to fluorinated benzenesulfonyl chlorides exist, a common and reliable method involves the diazotization of a corresponding aniline derivative, followed by a copper-catalyzed sulfonyl chloride formation. While a specific, peer-reviewed synthesis for the 3,4-difluoro isomer was not found in the immediate search results, a general and analogous procedure can be reliably described. This process highlights the importance of precise temperature control and reagent stoichiometry.

Experimental Protocol: Synthesis via Diazotization-Sulfonylation

This protocol is adapted from established methods for synthesizing analogous sulfonyl chlorides from anilines.[9][10]

Step 1: Diazonium Salt Formation

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,4-difluoroaniline to a mixture of concentrated hydrochloric acid and acetic acid.

-

Cool the resulting suspension to below -5 °C using an acetone/ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 0 °C.

-

Causality Insight: This exothermic reaction forms the highly reactive diazonium salt. Maintaining a low temperature is critical to prevent its decomposition and the formation of unwanted side products, such as phenols.

-

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type reaction)

-

In a separate vessel, prepare a suspension of copper(I) chloride in acetic acid saturated with sulfur dioxide (SO₂).

-

Slowly add the cold diazonium salt solution from Step 1 to this suspension while stirring vigorously.

-

Causality Insight: The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the SO₂Cl group onto the aromatic ring. The sulfur dioxide acts as the source for the sulfonyl moiety.

-

-

Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice water and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily used as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and kinase inhibitors. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[11]

General Reaction Scheme: Sulfonamide Formation

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can enhance the reactivity of the sulfonyl chloride and influence the acidity and hydrogen-bonding potential of the resulting sulfonamide's N-H proton, which is often critical for binding to biological targets.[11]

Caption: General reaction of DFBSC with an amine to form a sulfonamide.

This scaffold is valuable for structure-activity relationship (SAR) studies, where researchers systematically modify the 'R' group of the amine to optimize a compound's potency, selectivity, and pharmacokinetic properties against a specific biological target, such as a protein kinase.[11]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[12] It may also cause respiratory irritation.[12] It is moisture-sensitive and will react with water, potentially liberating corrosive HCl gas.

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from moisture.[15] The container should be tightly sealed, and it is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a corrosive-resistant container.

Conclusion

This compound is a valuable reagent whose utility is fundamentally linked to its core chemical properties, most notably its molecular weight of 212.60 g/mol . This parameter is indispensable for its synthesis, purification, analytical confirmation, and stoichiometric use in the creation of complex molecules for drug discovery. By understanding its properties, synthetic pathways, and safe handling procedures, researchers can effectively leverage this building block to advance the development of novel therapeutics.

References

- SAFETY DATA SHEET - Fisher Scientific (1). Fisher Scientific.

- This compound - Chemdad. Chongqing Chemdad Co., Ltd.

- Synthesis of sulfonyl chloride substrate precursors. ACS Publications.

- Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. INNO PHARMCHEM.

- Applications of Fluorine in Medicinal Chemistry - PubMed. National Center for Biotechnology Information.

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 145758-05-0|3,4-Difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 97 145758-05-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [guidechem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.se [fishersci.se]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,4-Difluorobenzenesulfonyl Chloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Among the array of fluorinated building blocks, 3,4-Difluorobenzenesulfonyl Chloride has emerged as a particularly valuable reagent. Its disubstituted phenyl ring, coupled with the highly reactive sulfonyl chloride moiety, offers a versatile platform for the synthesis of complex sulfonamides, a pharmacophore present in a wide array of therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in the development of novel therapeutics, with a focus on its role in the synthesis of CRTH2 antagonists for inflammatory diseases.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

1.1: Core Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | [5][6][7] |

| Molecular Weight | 212.60 g/mol | [5][8] |

| CAS Number | 145758-05-0 | [5][7][8] |

| Boiling Point | 212 °C (lit.) | [8][9] |

| Density | 1.586 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index (n20/D) | 1.515 (lit.) | [8][9] |

| InChI Key | FSGLUBQENACWCC-UHFFFAOYSA-N | [5][6] |

| SMILES | O=S(=O)(Cl)C1=CC=C(F)C(F)=C1 | [5][6] |

1.2: Spectroscopic Profile for Structural Verification

Expected NMR Data (in CDCl₃):

-

¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (approximately 7.5-8.0 ppm). The protons on the aromatic ring will exhibit coupling to each other as well as to the two fluorine atoms, resulting in intricate splitting patterns.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other carbons will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and its derivatives.[10][11][12] It is expected to show two distinct resonances, each coupled to the other fluorine atom and to adjacent protons.

Expected IR Spectroscopy Data:

The infrared spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

-

1380-1360 cm⁻¹: Asymmetric SO₂ stretch

-

1190-1170 cm⁻¹: Symmetric SO₂ stretch

-

C-F stretching bands will also be present in the fingerprint region.

Expected Mass Spectrometry Data:

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 212, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of Cl and SO₂.

Part 2: Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a robust synthetic route can be proposed based on well-established methodologies for the preparation of arylsulfonyl chlorides. The most direct approach is the electrophilic chlorosulfonation of 1,2-difluorobenzene.

2.1: Proposed Synthetic Workflow: Chlorosulfonation of 1,2-Difluorobenzene

This method involves the direct reaction of 1,2-difluorobenzene with chlorosulfonic acid.[13] The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic substitution, necessitating forcing conditions.

Caption: Proposed workflow for the synthesis of this compound.

2.2: Representative Experimental Protocol

Disclaimer: This is a representative protocol based on general procedures for chlorosulfonation of deactivated arenes. It should be optimized and performed with appropriate safety precautions by qualified personnel.

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).

-

Reagent Addition: Charge the flask with 1,2-difluorobenzene (1.0 eq). Cool the flask in an ice bath and add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-150 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker containing crushed ice, carefully and slowly pour the reaction mixture with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Part 3: Reactivity and Applications in Drug Discovery

The utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack by a wide range of compounds, most notably amines.

3.1: The Sulfonamide Formation Reaction: Mechanism and Rationale

The reaction of this compound with primary or secondary amines is a cornerstone of its application, proceeding via a nucleophilic acyl substitution-type mechanism, often referred to as the Hinsberg reaction.[7][14]

Caption: Mechanism of sulfonamide formation.

Causality Behind Experimental Choices:

-

The Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. Tertiary amines, lacking a proton on the nitrogen, do not form stable sulfonamides.[7][14]

-

The Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the highly water-sensitive sulfonyl chloride.

3.2: Application in the Synthesis of CRTH2 Antagonists

A significant application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a receptor for prostaglandin D2 and is implicated in the pathophysiology of allergic and inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][8]

This compound is listed as a reagent in patent applications for the synthesis of novel CRTH2 antagonists.[8] In these syntheses, it is used to introduce the 3,4-difluorophenylsulfonyl moiety onto a core scaffold containing an amine, forming a critical sulfonamide linkage that is often essential for binding to the receptor.

General Synthetic Scheme for a CRTH2 Antagonist Precursor:

Caption: Use of this compound in CRTH2 antagonist synthesis.

The 3,4-difluoro substitution pattern is likely chosen to modulate the electronic properties of the sulfonamide and the overall lipophilicity of the final compound, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

Part 4: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage.[9] It is harmful if swallowed or inhaled.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

In case of exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its unique difluorinated aromatic ring combined with the reactive sulfonyl chloride handle allows for the efficient construction of sulfonamide-containing molecules with tailored properties. As the quest for novel therapeutics continues, particularly for inflammatory diseases, the strategic use of reagents like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Royal Society of Chemistry.

- Princeton University.

- National Institutes of Health.

- Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]

- AZoM.

- Royal Society of Chemistry.

- University of Washington. Fluorine NMR. [Link]

- Wikipedia. Hinsberg reaction. [Link]

- National Institutes of Health.

- National Institutes of Health. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

- Chemistry LibreTexts. Amine Reactions. [Link]

- National Institutes of Health. Fluorine in drug discovery: Role, design and case studies. [Link]

- Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

- National Institutes of Health. CRTH2 antagonists in asthma: current perspectives. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US8580304B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 4. US11414412B2 - Process for the preparation of a medicament - Google Patents [patents.google.com]

- 5. US7320994B2 - Triazole derivatives as tachykinin receptor antagonists - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. echemi.com [echemi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. biophysics.org [biophysics.org]

- 12. api.pageplace.de [api.pageplace.de]

- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 14. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

Introduction: The Analytical Imperative for a Versatile Reagent

An In-Depth Technical Guide to the Spectral Analysis of 3,4-Difluorobenzenesulfonyl Chloride

This compound is a fluorinated aromatic sulfonyl chloride that serves as a crucial building block in medicinal chemistry and drug development.[1] Its utility lies in the reactive sulfonyl chloride moiety (-SO₂Cl), which readily couples with amines to form sulfonamides—a privileged functional group in numerous therapeutic agents. The presence of the difluoro-aromatic ring allows for the introduction of fluorine atoms, a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

However, the very reactivity that makes this compound synthetically valuable also presents significant analytical challenges. This compound is highly reactive, corrosive, and acutely sensitive to moisture.[2][3][4][5] Therefore, rigorous and precise analytical characterization is not merely a procedural step but a fundamental requirement to ensure the identity, purity, and stability of the material, thereby guaranteeing the integrity of subsequent synthetic transformations and the quality of the final products.[6]

This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for comprehensive structural elucidation and quality control.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is paramount before any analytical work is initiated. This knowledge informs safe handling procedures and the selection of appropriate analytical conditions.

| Property | Value | Source(s) |

| CAS Number | 145758-05-0 | [2][3] |

| Molecular Formula | C₆H₃ClF₂O₂S | [3][7] |

| Molecular Weight | 212.60 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [3][8][9] |

| Density | 1.586 g/mL at 25 °C | [5][10] |

| Boiling Point | 212 °C | [5][10] |

| Refractive Index | n20/D 1.515 | [5][10] |

Safety and Handling Imperatives: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][4] It is also moisture-sensitive, reacting with water to release corrosive hydrochloric acid (HCl) and 3,4-difluorobenzenesulfonic acid.

-

Causality: The high reactivity with nucleophiles, including water, necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in a cool, dry place.[2][5] All analytical procedures must use anhydrous solvents and glassware to prevent sample degradation. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[2][4][7]

Molecular Structure and Analytical Workflow

A logical workflow is essential for the efficient and comprehensive characterization of the compound.

Caption: A typical analytical workflow for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ¹⁹F atomic environments.[6]

Expertise & Causality: Solvent Selection The choice of solvent is the most critical decision in preparing an NMR sample for a sulfonyl chloride. Due to the compound's high reactivity towards nucleophiles like water, protic deuterated solvents (e.g., D₂O, CD₃OD) are entirely unsuitable as they would lead to rapid solvolysis. Therefore, aprotic deuterated solvents are mandatory. Chloroform-d (CDCl₃) is an excellent first choice due to its relatively low cost and ability to dissolve the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of the hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The strong electron-withdrawing effect of the sulfonyl chloride group and the fluorine atoms deshields these protons, shifting them downfield. The splitting patterns (multiplicity) are complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached atoms. Carbons bonded directly to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz. The carbon attached to the sulfonyl chloride group (C-S) will also be significantly shifted.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are typically referenced to an external standard like CFCl₃.[11] These signals will show coupling to each other (³JFF) and to the aromatic protons (³JHF, ⁴JHF).

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings (J, Hz) |

| ¹H | ~7.8 - 8.2 | Multiplets (m) | ³JHH, ³JHF, ⁴JHF |

| ¹³C | ~115 - 165 | Doublets (d), Triplets (t) | ¹JCF, ²JCF |

| ¹⁹F | ~ -110 to -130 (vs CFCl₃) | Multiplets (m) | ³JFF, ³JHF, ⁴JHF |

Note: Actual chemical shifts can vary based on solvent and instrument frequency. The values above are estimates based on data for structurally similar compounds.[11][12]

Experimental Protocol: NMR Analysis

-

Preparation: In a controlled inert atmosphere (glovebox), accurately weigh 10-15 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl₃.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

-

Mixing: Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a spectrometer (e.g., 400 MHz).

-

¹H Parameters: Standard single-pulse experiment; acquisition time 3-4 s; relaxation delay 2 s; 16-32 scans.

-

¹³C Parameters: Proton-decoupled pulse program; acquisition time 1-2 s; relaxation delay 2-5 s; 512-2048 scans.

-

¹⁹F Parameters: Proton-decoupled pulse program; use appropriate spectral width and reference frequency for fluorine.

-

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and effective technique for confirming the presence of key functional groups.[6][13] For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the ideal sampling technique as it requires minimal sample preparation.

Trustworthiness: Characteristic Vibrational Frequencies The IR spectrum provides a molecular fingerprint. The trustworthiness of the identification comes from the presence of strong, characteristic absorption bands that are highly indicative of the sulfonyl chloride functional group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1160 - 1210 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| S-Cl Stretch | 500 - 600 | Medium-Strong |

Note: These ranges are typical for arylsulfonyl chlorides.[13]

Experimental Protocol: ATR-IR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press and apply consistent pressure. Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable anhydrous solvent (e.g., dry acetone or isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of the compound, confirming the results from NMR and IR.[6]

Expertise & Causality: Ionization Technique Due to the compound's moderate stability, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred to minimize fragmentation and ensure the observation of the molecular ion.

Key Spectral Features:

-

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion. The calculated monoisotopic mass is 211.95 g/mol .[10]

-

Isotopic Pattern: A crucial self-validating feature is the isotopic pattern of chlorine. The spectrum will show two peaks for the molecular ion: one for the ³⁵Cl isotope (M) and another at M+2 for the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third that of the M peak, which is a definitive signature for a molecule containing one chlorine atom.[13]

-

Fragmentation Pattern: Key fragments would likely arise from the loss of Cl (m/z ~177) and the loss of the entire SO₂Cl group (m/z ~113).

| Ion | Calculated m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 212.0 | Molecular Ion |

| [M+2]⁺ | 214.0 | Molecular Ion with ³⁷Cl |

| [M-Cl]⁺ | 177.0 | Loss of Chlorine radical |

| [C₆H₃F₂]⁺ | 113.0 | Loss of SO₂Cl radical |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI or APCI source. A direct infusion method can be used, bypassing the LC column.

-

Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Examine the resulting spectrum for the molecular ion, the characteristic Cl isotopic pattern, and major fragment ions.

Conclusion: A Triad of Techniques for Unimpeachable Characterization

The comprehensive characterization of this compound is not achievable with a single technique. Instead, it relies on the synergistic and self-validating interplay of NMR, IR, and MS. NMR provides the definitive structural map, IR rapidly confirms the essential functional groups, and MS verifies the molecular weight and elemental composition. By employing these techniques with a clear understanding of the compound's reactive nature and making informed experimental choices, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, underpinning the success of their scientific endeavors.

References

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry.

- Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3273–3279. [Link]

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- 2,4-Difluorobenzenesulfonyl Chloride. (n.d.). PubChem.

- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014).

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

Sources

- 1. Sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.se [fishersci.se]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Chlorure de 3,4-difluorobenzènesulfonyle, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. acdlabs.com [acdlabs.com]

Introduction: The "Like Dissolves Like" Principle Quantified

An In-depth Technical Guide to the Solubility Parameters of 3,4-Difluorobenzenesulfonyl Chloride

Abstract: this compound is a pivotal building block in medicinal chemistry and materials science. Its utility in synthesis is profoundly influenced by its interactions with various solvents and reagents. A quantitative understanding of these interactions is crucial for process optimization, formulation development, and predicting chemical compatibility. This technical guide provides a comprehensive framework for understanding and determining the Hildebrand and Hansen Solubility Parameters (HSP) for this compound. We will delve into the theoretical underpinnings of solubility theory, present a detailed, field-proven experimental protocol for HSP determination, discuss complementary computational methods, and explore the practical applications of this data for researchers, scientists, and drug development professionals.

The adage "like dissolves like" is a foundational concept in chemistry, yet it lacks the quantitative precision required for modern chemical and pharmaceutical development.[1][2] Solubility parameters provide a robust numerical framework to predict and understand the solubility and compatibility of materials.[3] this compound (DFBSC), a reactive intermediate used in the synthesis of pharmaceuticals, requires careful solvent selection to ensure reaction efficiency, control reactivity, and facilitate purification.[4][5]

In the pharmaceutical industry, understanding solubility parameters is critical for everything from active pharmaceutical ingredient (API) and excipient compatibility to the design of drug delivery systems.[1][6][7] By determining the solubility parameters of DFBSC, researchers can rationally select solvents for synthesis and purification, predict its miscibility with polymers in formulations, and minimize trial-and-error experimentation, thereby accelerating the development timeline.[6][7]

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δt)

Joel H. Hildebrand first proposed the concept of a solubility parameter, defined as the square root of the cohesive energy density (CED).[3][8][9] The CED represents the energy required to overcome all intermolecular forces in a unit volume of liquid.[3]

δt = (CED)¹ᐟ² = ((ΔHv - RT)/Vm)¹ᐟ²

Where:

-

ΔHv = Enthalpy of vaporization

-

R = Ideal gas constant

-

T = Temperature in Kelvin

-

Vm = Molar volume

The Hildebrand parameter is a single value representing the total cohesive energy. Materials with similar δt values are likely to be miscible.[3] However, its utility is primarily for nonpolar and slightly polar systems, as it does not differentiate between the different types of intermolecular forces.[3]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-parameter approach, Charles M. Hansen proposed that the total cohesive energy could be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][10][11][12]

δt² = δD² + δP² + δH²

-

δD (Dispersion): Energy from van der Waals forces. All molecules possess these forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the donation and acceptance of protons.

This three-component system allows for a much more nuanced and accurate prediction of solubility.[11] Two substances are likely to be soluble if their respective HSP values are close, meaning they are near each other in the three-dimensional "Hansen space".[13] The distance (Ra) between two substances (1 and 2) in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller Ra value indicates a higher likelihood of miscibility.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physical properties is a prerequisite for any experimental or computational analysis.

| Property | Value | Source(s) |

| CAS Number | 145758-05-0 | [14][15] |

| Molecular Formula | C₆H₃ClF₂O₂S | [14][15][16] |

| Molecular Weight | 212.60 g/mol | [15][16] |

| Appearance | Colorless to light yellow clear liquid | [14][15] |

| Density | 1.586 g/mL at 25 °C | [4][17] |

| Boiling Point | 212 °C (lit.) | [4][17] |

| Refractive Index | n20/D 1.515 (lit.) | [4][17] |

| Purity | >97% or >98% (typical) | [14] |

Experimental Determination of Hansen Solubility Parameters

Causality and Principle

The methodology is based on observing the solubility of the solute (DFBSC) in a well-chosen set of solvents with known HSPs.[10][13] Solvents that dissolve the solute are classified as "good" solvents, while those that do not are "poor" solvents. By plotting these solvents in the 3D Hansen space, a "solubility sphere" can be mathematically determined that encloses all the good solvents while excluding the poor ones.[11][13] The center of this sphere represents the HSP (δD, δP, δH) of the solute.

Mandatory Safety & Handling Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[15][18][19] It is also reactive, particularly with nucleophiles and protic substances like water and alcohols, which can lead to the formation of the corresponding sulfonic acid or ester and hydrochloric acid.[5][20][21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), a face shield, and a lab coat.[15]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[16][19]

-

Inert Conditions: Due to its reactivity with moisture, use anhydrous solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[18]

Experimental Workflow

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Step-by-Step Protocol

-

Solvent Selection: Choose a minimum of 20-30 solvents with a wide distribution of δD, δP, and δH values to adequately map the Hansen space. Ensure all solvents are anhydrous.

-

Rationale: A diverse solvent set is crucial for accurately defining the boundaries of the solubility sphere. Using only similar solvents would lead to a poorly defined and inaccurate result.

Table of Suggested Test Solvents and their HSPs (MPa¹ᐟ²)

Solvent δD δP δH n-Heptane 15.3 0.0 0.0 Toluene 18.0 1.4 2.0 Tetrahydrofuran (THF) 16.8 5.7 8.0 Dichloromethane 17.0 7.3 7.1 Acetone 15.5 10.4 7.0 Ethyl Acetate 15.8 5.3 7.2 Acetonitrile 15.3 18.0 6.1 N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 1,4-Dioxane 17.5 1.8 9.0 Propanol 15.8 6.8 17.4 Methanol 15.1 12.3 22.3 (Note: Values are illustrative and should be taken from a reliable, consistent database like the HSPiP software's internal data.)

-

-

Sample Preparation: In labeled glass vials, prepare mixtures of DFBSC in each test solvent. A common concentration is 10% by weight, but this can be adjusted based on the intended application. For example, add 0.1 g of DFBSC to 0.9 g of solvent.

-

Equilibration and Observation:

-

Seal the vials tightly.

-

Vortex each vial for 2 minutes to ensure thorough mixing.

-

Allow the vials to stand at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

-

Visually inspect each vial. A clear, single-phase solution indicates solubility. Any cloudiness, precipitation, or phase separation indicates insolubility.

-

Self-Validation: Observe for signs of reaction (e.g., gas evolution, color change, heat generation). If a reaction occurs, that solvent is invalid for solubility determination and must be noted. Given DFBSC's reactivity, this is particularly important for protic solvents like alcohols.

-

-

Data Scoring and Analysis:

-

Assign a binary score to each solvent: '1' for good (soluble) and '0' for poor (insoluble).

-

Input the solvent names and their corresponding scores into specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice).

-

The software algorithm calculates the center coordinates (δD, δP, δH) and radius (R₀) of the sphere that best fits the data.

-

Computational Prediction of Solubility Parameters

While experimental determination is the gold standard, computational methods provide a rapid means to estimate HSPs, especially for initial screening or for molecules that are difficult to handle.[22][23]

-

Group Contribution Methods: These methods estimate HSPs by summing the contributions of the individual functional groups within the molecule.[2] The molecular structure of DFBSC (F₂C₆H₃SO₂Cl) is broken down into its constituent groups (e.g., aromatic CH, C-F, C-S, SO₂, S-Cl), and the known contribution of each group is used to calculate the overall parameters.[2]

-

COSMO-RS: The Conductor-like Screening Model for Realistic Solvents is a powerful quantum chemistry-based method that can predict thermodynamic properties, including HSPs, from the molecular structure alone.[22] It has shown excellent performance for a wide range of compounds.[22]

Caption: Logical relationship of computational HSP prediction methods.

Practical Applications in Research and Development

The determined HSP values for this compound are immediately applicable to several key areas:

-

Rational Solvent Selection: By matching the HSP of DFBSC with a database of solvent HSPs, scientists can quickly identify the most promising candidates for synthesis, extractions, and chromatography, while avoiding those likely to result in poor solubility.

-

Compatibility Screening: In drug formulation, HSPs can predict the compatibility of an API (or a synthetic intermediate) with excipients, polymers, and packaging materials.[1][6] This is crucial for developing stable and effective solid dispersions or nanoparticle delivery systems.[7]

-

Understanding Reactivity: While HSPs describe physical affinity, significant deviations from predicted solubility can sometimes indicate chemical reactivity, prompting further investigation.

Conclusion

The determination of Hansen Solubility Parameters for this compound transforms a qualitative principle into a powerful, quantitative tool for chemical and pharmaceutical development. By combining a robust theoretical understanding with meticulous experimental protocol and leveraging modern computational methods, researchers can gain predictive insights into the behavior of this vital synthetic intermediate. This knowledge enables more efficient process development, accelerates formulation screening, and ultimately supports the rational design of new chemical entities and drug products. The methodologies and data presented in this guide provide a comprehensive roadmap for scientists to characterize and effectively utilize this compound in their research.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

- Thakuria, R., & Sarma, B. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Pharmaceutical Analysis, 6(5), 275-281. [Link]

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

- Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10516-10526. [Link]

- ChemRxiv. (2018). A Bayesian Approach to Predict Solubility Parameters. [Link]

- Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585. [Link]

- Kilaru, S., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 1969-1980. [Link]

- Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). [Link]

- Plante, J., & Leclaire, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17875-17887. [Link]

- ResearchGate. (2025). Calculating Hansen Solubility Parameters of Polymers with Genetic Algorithms. [Link]

- Koenhen, D. M., & Smolders, C. A. (1975). The determination of solubility parameters of solvents and polymers by means of correlations with other physical quantities. Journal of Applied Polymer Science, 19(4), 1163-1179. [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. [Link]

- American Institute for Conservation. (n.d.).

- Bentley, T. W., & Jones, R. O. (1991). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (2), 2351-2357. [Link]

- Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

- King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830. [Link]

- NC State University Libraries. (n.d.). Solubility parameters of polymers. [Link]

- Xu, J., & Yang, Z. (2019). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 39(1), 38-52. [Link]

- Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

- Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]

- CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]

- cool.culturalheritage.org. (n.d.). Part 2 - The Hildebrand Solubility Parameter. [Link]

- Valeshvar Biotech. (n.d.). 3-Fluorobenzenesulfonyl Chloride. [Link]

- ResearchGate. (2025). Hildebrand solubility parameters of ionic liquids: Effects of ionic liquid type, temperature and DMA fraction in ionic liquid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kinampark.com [kinampark.com]

- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 9. Solubility Parameters-- [cool.culturalheritage.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 12. researchgate.net [researchgate.net]

- 13. kinampark.com [kinampark.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. fishersci.se [fishersci.se]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. mdpi.com [mdpi.com]

- 21. publications.iupac.org [publications.iupac.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Refractive Index of 3,4-Difluorobenzenesulfonyl Chloride

This document provides an in-depth technical overview of 3,4-Difluorobenzenesulfonyl chloride, with a specific focus on its refractive index. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds as key intermediates in synthesis and analysis. This guide covers the compound's physicochemical properties, the critical role of its refractive index, a detailed protocol for its measurement, and its applications within the pharmaceutical landscape.

Introduction: The Significance of a Fluorinated Building Block

This compound is a specialized organic compound that serves as a crucial building block in medicinal chemistry and material science.[1] Its structural uniqueness, featuring a sulfonyl chloride functional group and a difluorinated phenyl ring, makes it a valuable reagent for introducing the 3,4-difluorobenzenesulfonyl moiety into target molecules. This is particularly relevant in the synthesis of novel therapeutic agents, where the incorporation of fluorine atoms can significantly modulate a drug's metabolic stability, lipophilicity, and binding affinity. The sulfonyl chloride group is highly reactive and essential for forming sulfonamides, a common structural motif in many marketed pharmaceuticals.[2]

Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use. Among these, the refractive index stands out as a critical parameter for quality control, purity assessment, and analytical characterization.

Physicochemical Properties

The essential physical and chemical data for this compound are summarized below. These values are critical for safe handling, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 145758-05-0 | [1] |

| Molecular Formula | C₆H₃ClF₂O₂S | [3] |

| Molecular Weight | 212.60 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Refractive Index (n20/D) | 1.515 (lit.) | [4] |

| Density | 1.586 g/mL at 25 °C (lit.) | [4] |

| Boiling Point | 212 °C (lit.) | [4] |

| Purity | ≥96.0% (GC) | [1][3] |

The Refractive Index: A Window into Quality and Purity

The refractive index (RI) is a dimensionless number that describes how fast light propagates through a material. It is a fundamental physical property that is highly sensitive to a substance's composition, purity, and temperature. For a liquid reagent like this compound, the RI serves several vital functions in a research and development setting:

-

Identity Verification: The measured RI can be quickly compared against the literature value to confirm the identity of the material.[5]

-

Purity Assessment: The presence of impurities, such as residual solvents or starting materials from synthesis, will cause the refractive index to deviate from that of the pure substance. This makes refractometry a rapid and effective tool for quality control.

-

Concentration Measurement: In solution, the refractive index is often directly proportional to the concentration of the solute. This principle is widely used in process monitoring and for preparing solutions of known concentrations.

The standard notation "n20/D" indicates that the refractive index was measured at 20°C using the D-line of a sodium lamp (wavelength of 589 nm).

Experimental Protocol: Measurement of Refractive Index

The determination of the refractive index of this compound is most commonly and accurately performed using an Abbe refractometer. This protocol outlines a self-validating procedure grounded in standard laboratory practices.[6]

Principle of the Abbe Refractometer

The Abbe refractometer operates on the principle of total internal reflection. A thin film of the liquid sample is placed between two prisms—an illuminating prism and a refracting prism of high refractive index. The instrument measures the critical angle at which light is completely reflected within the refracting prism, a value that is directly related to the refractive index of the sample.

Required Equipment and Materials

-

Abbe Refractometer

-

Constant temperature water bath or Peltier temperature controller (set to 20.0 ± 0.1 °C)

-

This compound sample

-

Calibration standard (e.g., distilled water, n20/D = 1.3330)

-

Acetone or isopropanol for cleaning

-

Lint-free lens paper or soft wipes (e.g., Kimwipes)

-

Pasteur pipette or dropper

Step-by-Step Methodology

-

System Preparation & Calibration:

-

Ensure the refractometer is placed on a level, vibration-free surface.

-

Connect the water bath to the prism jackets and allow the temperature to stabilize at 20.0 °C. This is a critical step, as the refractive index is highly temperature-dependent.

-

Turn on the refractometer's light source.

-

Calibrate the instrument using a known standard. Place a few drops of distilled water onto the lower prism, close the prisms carefully, and adjust the handwheel until the boundary line is sharp and centered in the crosshairs of the eyepiece.[6] The reading should match the known value for water. Adjust the calibration screw if necessary, as per the instrument's manual.

-

-

Sample Measurement:

-

Open the prism assembly and thoroughly clean the surfaces of both the upper and lower prisms with acetone and a soft wipe.[6] Ensure the prisms are completely dry before applying the sample.

-

Using a clean Pasteur pipette, place 2-3 drops of this compound onto the center of the lower prism.[6] Avoid touching the prism surface with the pipette tip.

-

Immediately close the prism assembly firmly to ensure the liquid spreads into a thin, uniform film.

-

Look through the eyepiece. You will see a field divided into light and dark regions.

-

Rotate the coarse adjustment handwheel until the boundary line between the light and dark fields comes into view.

-

Turn the chromatic dispersion compensator dial until the boundary line is sharp and free of any color fringes.[6]

-

Fine-tune the adjustment handwheel to position the sharp boundary line precisely at the intersection of the crosshairs.[6]

-

Depress the switch to illuminate the scale and record the refractive index reading directly from the instrument's scale.[6]

-

-

Post-Measurement & Cleaning:

-

Immediately after the measurement, open the prisms and clean the sample from both surfaces using a soft wipe moistened with acetone or isopropanol.

-

Perform a final wipe with a dry, clean wipe to ensure no residue remains. Proper cleaning is essential to prevent corrosion of the prism and contamination of subsequent samples.

-

Experimental Workflow Diagram

Caption: Workflow for Refractive Index Measurement.

Applications in Drug Development & Research

This compound is a valuable reagent in the synthesis of complex organic molecules. Its isomers, such as 2,6-difluorobenzenesulfonyl chloride, are noted for their role in synthesizing APIs for anti-cancer and anti-inflammatory drugs.[2] Similarly, the 3,4-difluoro substitution pattern is strategically employed to create specific electronic and steric properties in drug candidates.

The primary use of this compound is in the formation of sulfonamides via reaction with primary or secondary amines. The resulting 3,4-difluorobenzenesulfonamide moiety can act as a key pharmacophore, a bioisostere for other functional groups, or a tool to fine-tune the pharmacokinetic properties of a lead compound. The refractive index of the starting sulfonyl chloride is a key quality attribute that ensures the reliability and reproducibility of these synthetic transformations.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive and will react with water (including humidity in the air) to release hydrochloric acid.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8][9]

-

Handling: Use non-sparking tools and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[10] Avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[7][11]

References

- Al-Kholani, M. M., & Alshikh Khalil, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.

- Zhang, Y., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105.

- Scribd. (n.d.). Measuring Liquid Refractive Index Procedure.

- University of Technology. (n.d.). Determination of the refractive index of a liquid by a liquid lens method.

- He, G., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12).

- SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS.

- PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride.

- Digital Journal. (2023). 2,6-Difluorobenzenesulfonyl Chloride Market Growth Analysis.

- Chemdad Co., Ltd. (n.d.). 3,5-DIFLUOROBENZENESULFONYL CHLORIDE.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 26Difluorobenzenesulfonyl Chloride Market Outlook 2025-2032 [intelmarketresearch.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. scribd.com [scribd.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 3-FLUOROBENZENESULFONYL CHLORIDE CAS#: 701-27-9 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Storage of 3,4-Difluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: The Role and Reactivity of 3,4-Difluorobenzenesulfonyl Chloride in Modern Synthesis

This compound is a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form stable sulfonamides and sulfonate esters. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and physicochemical properties. These strongly electron-withdrawing fluorine substituents enhance the electrophilicity of the sulfur atom, making it a highly reactive partner in nucleophilic substitution reactions. This heightened reactivity, however, necessitates a thorough understanding of its stability and requires stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the chemical stability of this compound, outlines field-proven storage and handling procedures, and details analytical methods for assessing its purity over time.

Chemical Stability and Decomposition Pathways

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and its incompatibility with certain classes of reagents. The central theme governing its reactivity is the highly electrophilic sulfur atom, a direct consequence of the inductive electron-withdrawing effects of the two oxygen atoms and the chlorine atom, further amplified by the fluorine atoms on the aromatic ring.

Hydrolysis: The Primary Degradation Pathway

The most common degradation pathway for this compound is hydrolysis, which leads to the formation of the corresponding 3,4-difluorobenzenesulfonic acid and hydrochloric acid. This reaction is autocatalytic in the presence of the HCl produced.

Mechanism of Hydrolysis: The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[1][2] In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The presence of electron-withdrawing groups, such as the fluorine atoms on the benzene ring, is known to increase the rate of hydrolysis by further polarizing the S-Cl bond and stabilizing the transition state.[3][4]

The proposed mechanism is as follows:

-

Nucleophilic Attack: A water molecule attacks the sulfur atom of the sulfonyl chloride.

-

Transition State Formation: A trigonal bipyramidal transition state is formed where the oxygen of the water molecule is the incoming nucleophile and the chlorine atom is the leaving group.

-

Leaving Group Departure: The chloride ion departs, and a proton is lost from the oxonium ion intermediate to yield 3,4-difluorobenzenesulfonic acid.

Under alkaline conditions, the hydrolysis is significantly accelerated due to the presence of the more potent nucleophile, the hydroxide ion. The reaction still follows an SN2 pathway, but with a much faster rate.[1]

Incompatibilities and Other Decomposition Routes

Beyond hydrolysis, this compound is incompatible with a range of substances that can promote its decomposition:

-

Bases: Strong bases, such as amines and hydroxides, will readily react with the sulfonyl chloride, leading to the formation of sulfonamides or promoting rapid hydrolysis.[5]

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.[5]

-

Alcohols: Alcohols will react to form sulfonate esters. While this is a synthetically useful reaction, it represents a degradation of the starting material if unintended.

-

Metals: In the presence of moisture, the generated acids can react with some metals to produce flammable hydrogen gas.[5]

Thermal decomposition can occur at elevated temperatures, leading to the release of toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[5]

Recommended Storage and Handling Protocols

Given its reactivity, particularly its moisture sensitivity, the proper storage and handling of this compound are critical to maintaining its quality and ensuring laboratory safety.

Long-Term Storage

For long-term storage, the primary objective is to rigorously exclude moisture and air. The following conditions are recommended:

-

Temperature: Store in a cool, dry place.[6] Refrigeration at 2-8°C is often recommended for long-term stability.[7]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with atmospheric moisture.[5][8]

-

Container: Use a tightly sealed, corrosion-resistant container.[6] Glass bottles with secure, lined caps are suitable. For larger quantities, specialized containers may be necessary.[9]

-